molecular formula C16H12ClNOS B1393952 8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160261-11-9

8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1393952
CAS No.: 1160261-11-9
M. Wt: 301.8 g/mol
InChI Key: ZEGJRJLMFYRVBO-UHFFFAOYSA-N
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Description

8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H12ClNOS and a molecular weight of 301.80 g/mol . This compound is characterized by the presence of a quinoline ring substituted with an ethyl group at the 8th position, a thienyl group at the 2nd position, and a carbonyl chloride group at the 4th position. It is primarily used in proteomics research and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the carbonyl chloride group can yield various amides, esters, or other derivatives.

Scientific Research Applications

8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity makes it useful in proteomics research for labeling and identifying proteins . The quinoline and thienyl rings may also interact with various biological pathways, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienyl)quinoline-4-carbonyl chloride: Lacks the ethyl group at the 8th position.

    8-Ethylquinoline-4-carbonyl chloride: Lacks the thienyl group at the 2nd position.

    8-Ethyl-2-(2-thienyl)quinoline: Lacks the carbonyl chloride group.

Uniqueness

8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both the quinoline and thienyl rings, along with the carbonyl chloride group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

8-ethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c1-2-10-5-3-6-11-12(16(17)19)9-13(18-15(10)11)14-7-4-8-20-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGJRJLMFYRVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801226128
Record name 8-Ethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160261-11-9
Record name 8-Ethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160261-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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